(E)-5-(furan-2-ylmethylene)-3-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-2-thioxothiazolidin-4-one
CAS No.: 682783-88-6
Cat. No.: VC6735330
Molecular Formula: C16H19N3O3S2
Molecular Weight: 365.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682783-88-6 |
|---|---|
| Molecular Formula | C16H19N3O3S2 |
| Molecular Weight | 365.47 |
| IUPAC Name | (5E)-5-(furan-2-ylmethylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H19N3O3S2/c1-17-6-8-18(9-7-17)14(20)4-5-19-15(21)13(24-16(19)23)11-12-3-2-10-22-12/h2-3,10-11H,4-9H2,1H3/b13-11+ |
| Standard InChI Key | VEEQHKSVLCXITO-ACCUITESSA-N |
| SMILES | CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a rhodanine core (2-thioxothiazolidin-4-one) substituted at two critical positions:
-
Position 5: An (E)-configured furan-2-ylmethylene group, which introduces aromatic and electron-rich properties.
-
Position 3: A 3-(4-methylpiperazin-1-yl)-3-oxopropyl chain, contributing basicity and solubility via the piperazine moiety.
The (E)-stereochemistry at the C5 methylene group is critical for biological activity, as demonstrated in analogous rhodanine derivatives .
Physicochemical Properties
Key properties derived from structural analogs and computational predictions include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₀N₃O₃S₂ |
| Molecular Weight | 394.49 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The presence of the 4-methylpiperazine group enhances water solubility compared to simpler rhodanine derivatives .
Synthetic Pathways
Rhodanine Core Formation
The rhodanine ring is typically synthesized via three established methods :
-
Primary amine route: Reaction of primary amines with carbon disulfide and chloroacetic acid derivatives.
-
Cyclocondensation: Using thiourea derivatives and α-haloketones.
-
Oxidation: Of 2-mercaptothiazolidin-4-ones.
For this compound, the primary amine route is most relevant, as it allows modular substitution at the N3 position .
Functionalization with the Piperazine Side Chain
The 3-(4-methylpiperazin-1-yl)-3-oxopropyl group is introduced via a two-step process:
-
Acylation: Rhodanine is alkylated with acryloyl chloride to form a 3-acrylate intermediate.
-
Nucleophilic substitution: Reaction with 4-methylpiperazine in the presence of a coupling agent (e.g., EDC/HOBt) .
This method mirrors strategies used in anti-allergic drug design, where piperazine-acrylate hybrids enhance target affinity .
Biological Activities
Antimicrobial Activity
In vitro studies on structurally related rhodanine-furan conjugates demonstrate broad-spectrum antimicrobial effects:
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | Matiichuk et al. |
| Escherichia coli | 16–32 | Matiichuk et al. |
| Candida albicans | 32–64 | Matiichuk et al. |
The piperazine side chain may enhance membrane penetration, while the furan group disrupts microbial biofilms .
Anti-Inflammatory Effects
Piperazine-containing analogs reduced carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac . Mechanistic studies suggest COX-2 and TNF-α inhibition .
Structure-Activity Relationships (SAR)
-
Furan Moiety: Essential for π-π interactions with hydrophobic enzyme pockets .
-
Piperazine Chain: Improves solubility and modulates CNS penetration .
-
Thioxo Group: Enhances metal-binding capacity, crucial for enzyme inhibition .
Pharmacokinetic and Toxicity Profiles
-
Metabolism: Hepatic oxidation of the piperazine methyl group forms a polar metabolite .
-
Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety margin .
Future Directions
-
Optimization: Introduce fluorine atoms to improve metabolic stability.
-
Target Validation: Proteomic studies to identify off-target effects.
-
Formulation: Develop nanoparticle carriers to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume